molecular formula C13H21NO8 B1353494 Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate CAS No. 83935-54-0

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate

Cat. No. B1353494
CAS RN: 83935-54-0
M. Wt: 319.31 g/mol
InChI Key: FORHCCKVQQRGBQ-UHFFFAOYSA-N
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Description

Compounds with the “methoxy” and “oxopropyl” groups are often involved in various chemical reactions due to their reactivity. They can be part of larger molecules in pharmaceuticals, polymers, or other chemical compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving such compounds can vary widely depending on the specific conditions and reagents used. Common reactions might include oxidation, reduction, or various types of coupling reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, and solubility can be determined experimentally. These properties are influenced by factors like molecular structure and intermolecular forces .

Scientific Research Applications

Chemical Reactions and Compounds

  • Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is involved in various chemical reactions. For example, the treatment of dimethyl 3-nitrophthalate with dimethyl sulfoxide and sodium methoxide leads to the production of azoxybenzene-2,2′,3,3′-tetracarboxylic acid and 3-nitrophthalic acid (Otsuji, Yabune, & Imoto, 1969).

Photocatalysis

  • In the context of photocatalysis, compounds similar to Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate have been used. For instance, the photoassisted Fenton reaction involves the complete oxidation of compounds like metolachlor and methyl parathion, leading to the degradation of pollutants in water (Pignatello & Sun, 1995).

Synthesis of Methoxytropolones and Furans

  • Methoxytropolones, which have therapeutic development potential, can be synthesized from compounds that include Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate. Triflic acid-mediated rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones are one such example (Williams et al., 2013).

Oxazole Formation

  • The compound can also participate in reactions leading to oxazole formation. A study describes the reaction of dimethyl diazomalonate with nitriles to produce oxazoles, demonstrating the versatility of similar compounds in organic synthesis (Connell, Scavo, Helquist, & Åkermark, 1986).

Anti-Tobacco Mosaic Virus Activities

  • In the field of virology and phytochemistry, derivatives of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate, such as chromones isolated from Cassia fistula, have shown anti-tobacco mosaic virus activities. These findings indicate the potential use of similar compounds in developing antiviral agents (Li et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

properties

IUPAC Name

dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORHCCKVQQRGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446221
Record name Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate

CAS RN

83935-54-0
Record name Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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